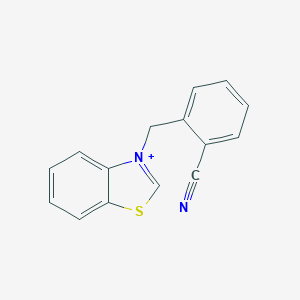![molecular formula C27H24N2O3S B282166 2-[(1,3-benzodioxol-5-ylmethyl)amino]-6-oxo-N,4-diphenylcyclohex-1-ene-1-carbothioamide](/img/structure/B282166.png)
2-[(1,3-benzodioxol-5-ylmethyl)amino]-6-oxo-N,4-diphenylcyclohex-1-ene-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,3-benzodioxol-5-ylmethyl)amino]-6-oxo-N,4-diphenylcyclohex-1-ene-1-carbothioamide, commonly known as BDMC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BDMC is a member of the cyclohexene family and has a unique molecular structure that makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of BDMC is not fully understood. However, it is believed to exert its anti-cancer activity by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. BDMC has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
BDMC has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of chronic inflammation. BDMC has also been found to have antioxidant activity, which may help to protect cells against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of BDMC for lab experiments is its high potency. This allows researchers to use lower concentrations of the compound, which can help to reduce the risk of toxicity and other side effects. However, one limitation of BDMC is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of potential future directions for research on BDMC. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of BDMC. Another potential direction is the investigation of BDMC's potential as a treatment for other diseases, such as diabetes and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of BDMC and to identify any potential side effects or toxicity.
Synthesis Methods
The synthesis of BDMC involves a multi-step process that begins with the reaction of 1,3-benzodioxole with benzylamine to form 2-(benzylamino)-1,3-benzodioxole. This intermediate product is then reacted with diphenylcyclohexenone to form BDMC. The final product is obtained after purification and isolation.
Scientific Research Applications
BDMC has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. BDMC has been found to be effective against a wide range of cancer types, including breast, lung, colon, and prostate cancer. It has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Molecular Formula |
C27H24N2O3S |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylamino)-6-oxo-N,4-diphenylcyclohexene-1-carbothioamide |
InChI |
InChI=1S/C27H24N2O3S/c30-23-15-20(19-7-3-1-4-8-19)14-22(26(23)27(33)29-21-9-5-2-6-10-21)28-16-18-11-12-24-25(13-18)32-17-31-24/h1-13,20,28H,14-17H2,(H,29,33) |
InChI Key |
NRTVOHQJNRSAOJ-UHFFFAOYSA-N |
SMILES |
C1C(CC(=O)C(=C1NCC2=CC3=C(C=C2)OCO3)C(=S)NC4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1C(CC(=O)C(=C1NCC2=CC3=C(C=C2)OCO3)C(=S)NC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone](/img/structure/B282083.png)
![7-Propyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282085.png)
![4,6,7-Triphenyl-2,3-dihydrofuro[3,2-c]pyridine](/img/structure/B282089.png)
![7,10-Dichloro-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282090.png)

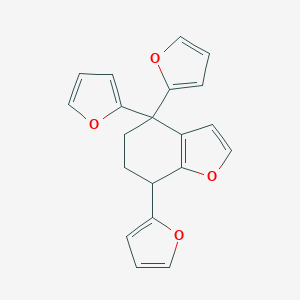
![2-(2-Phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)succinonitrile](/img/structure/B282094.png)
![Methyl 15-phenyl-10,16-dioxa-15-azapentacyclo[10.3.1.01,14.03,12.04,9]hexadeca-4,6,8-triene-2-carboxylate](/img/structure/B282095.png)
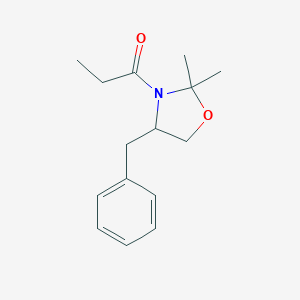
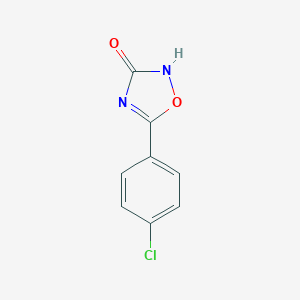
methanone](/img/structure/B282101.png)
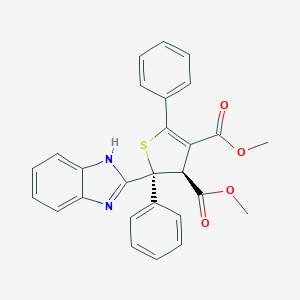
![14-Phenyl-8-oxa-15-azatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6-triene-14-carbonitrile](/img/structure/B282104.png)
